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Compound of Interest

4-(Difluoromethoxy)-3-
Compound Name:
methoxybenzaldehyde

Cat. No. B067655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in
pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 13C NMR data for 4-(Difluoromethoxy)-3-
methoxybenzaldehyde are presented below.

1H NMR Data

The *H NMR spectrum of 4-(Difluoromethoxy)-3-methoxybenzaldehyde was recorded on a
250 MHz spectrometer in deuterated chloroform (CDCIsz). The chemical shifts () are reported
in parts per million (ppm) relative to tetramethylsilane (TMS).
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
9.74 S - 1H Aldehyde (-CHO)
7.31 d 1.7 1H Ar-H
7.27 dd 8.0,1.7 1H Ar-H
7.11 d 8.0 1H Ar-H
6.49 t 74.0 1H -OCHF2
3.76 S - 3H -OCHs

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

13C NMR Data (Predicted)

While experimental 3C NMR data for 4-(Difluoromethoxy)-3-methoxybenzaldehyde is not
readily available in the searched literature, a predicted spectrum can be generated based on
established chemical shift values for similar aromatic aldehydes and ethers. The predicted
chemical shifts are reported in ppm.
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Predicted Chemical Shift (8) ppm Assighment

191 -193 C=0 (Aldehyde)

150 - 152 C-0O (Aromatic)

148 - 150 C-O (Aromaitic)

130 - 132 C (Aromatic)

125 -127 CH (Aromatic)

115 - 117 t, J(C-F) = 260 Hz, -OCHF:
112 -114 CH (Aromatic)

110-112 CH (Aromatic)

55-57 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The characteristic IR absorption bands for 4-

(Difluoromethoxy)-3-methoxybenzaldehyde are summarized below.

Wavenumber (cm—?) Intensity Assignment

~2900 - 3100 Medium C-H stretch (aromatic)

~2850 Medium C-H stretch (aldehyde)

9750 Medium C-H stretch (aldehyde, Fermi
resonance)

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1500, ~1450 Medium to Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1050 - 1150 Strong C-F stretch (difluoromethoxy)
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The molecular formula of 4-(Difluoromethoxy)-3-
methoxybenzaldehyde is CoHsF20s3, with a molecular weight of 202.15 g/mol .[1]

Predicted Fragmentation Pattern:

m/z Predicted Fragment lon
202 [M]* (Molecular ion)

201 [M-H]*

173 [M-CHOJ*

151 [M-OCHF2]*

123 [M-CHO, -OCHjs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic
aldehydes like 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs) in a standard 5 mm NMR tube. The spectrum is acquired on a 250 MHz or
higher field NMR spectrometer. The *H NMR spectrum is typically referenced to the residual
solvent peak or an internal standard like TMS (0 ppm). For 13C NMR, the solvent peak is also
used for referencing.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat liquid is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet is prepared by
grinding a small amount of the sample with dry KBr powder and pressing the mixture into a
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translucent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl
acetate) is prepared. The solution is injected into a gas chromatograph (GC) coupled to a mass
spectrometer (MS). The GC separates the components of the sample, and the MS provides
mass spectra for each component as it elutes from the GC column. Electron ionization (El) at
70 eV is a common ionization method for such analyses.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Difluoromethoxy)-3-
methoxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b067655#spectroscopic-data-for-4-
difluoromethoxy-3-methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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